An In-depth Technical Guide to the Synthesis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid
This guide provides a comprehensive overview of the synthetic pathway for producing (4-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document delves into the core chemical transformations, discusses the rationale behind methodological choices, and presents detailed experimental protocols.
Introduction and Strategic Overview
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is a bifunctional molecule incorporating a boronic acid moiety and a dihydrothiazole carbamoyl group. Boronic acids are recognized for their unique chemical properties and diverse applications, including their use as building blocks in Suzuki-Miyaura cross-coupling reactions and their role in the design of sensors and therapeutic agents.[1][2] The dihydrothiazole ring system is also a prevalent scaffold in medicinally active compounds.
The synthesis of the target molecule hinges on the formation of a stable amide bond between two key precursors: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole (commonly known as 2-aminothiazoline). The primary challenge in this synthesis lies in achieving efficient amide coupling without inducing undesirable side reactions involving the boronic acid functional group. This guide will explore two strategic approaches: a direct coupling method and a more conservative route involving the protection of the boronic acid moiety.
Retrosynthetic Analysis
A retrosynthetic approach to (4-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid logically disconnects the molecule at the amide bond. This reveals the two primary starting materials: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway I: Direct Amide Coupling
The most straightforward approach involves the direct condensation of 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole. This method relies on the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Carbodiimide-based coupling reagents are well-suited for this transformation.[3]
Mechanistic Considerations
The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a standard and effective method for amide bond formation.[4] The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of an Active Ester: The O-acylisourea intermediate can be susceptible to racemization and other side reactions. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions.
-
Nucleophilic Acyl Substitution: The amine (2-amino-4,5-dihydrothiazole) then attacks the carbonyl carbon of the HOBt-ester, leading to the formation of the desired amide bond and the release of HOBt.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: Direct Coupling
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Carboxyphenylboronic acid | 165.93 | 1.0 | 166 mg |
| 2-Amino-4,5-dihydrothiazole | 102.16 | 1.1 | 112 mg |
| EDC hydrochloride | 191.70 | 1.2 | 230 mg |
| HOBt hydrate | 153.14 | 1.2 | 184 mg |
| N,N-Dimethylformamide (DMF) | - | - | 10 mL |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 0.35 mL |
Procedure:
-
To a clean, dry round-bottom flask, add 4-carboxyphenylboronic acid (166 mg, 1.0 mmol) and dissolve it in anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Add HOBt hydrate (184 mg, 1.2 mmol) and EDC hydrochloride (230 mg, 1.2 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add 2-amino-4,5-dihydrothiazole (112 mg, 1.1 mmol) followed by the dropwise addition of diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Synthesis Pathway II: Protected Boronic Acid Strategy
While direct coupling can be effective, the presence of an unprotected boronic acid can sometimes lead to complications, such as the formation of trimeric boroxines or other side reactions under acidic or basic conditions.[5] A more robust strategy involves the temporary protection of the boronic acid as a boronic ester, such as a pinacol ester.[5][6] This approach enhances the stability of the boronic acid moiety during the amide coupling reaction.
Rationale for Protection
The pinacol ester of a boronic acid is significantly more stable towards hydrolysis and a range of reaction conditions compared to the free boronic acid.[5] This increased stability can lead to cleaner reactions and higher yields, especially in multi-step syntheses. The protection-coupling-deprotection sequence is as follows:
Caption: Protected synthesis pathway workflow.
Experimental Protocols: Protected Strategy
Step 1: Protection of 4-Carboxyphenylboronic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Carboxyphenylboronic acid | 165.93 | 1.0 | 166 mg |
| Pinacol | 118.17 | 1.1 | 130 mg |
| Toluene | - | - | 20 mL |
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-carboxyphenylboronic acid (166 mg, 1.0 mmol) and pinacol (130 mg, 1.1 mmol) in toluene (20 mL).
-
Heat the mixture to reflux and collect the water that azeotropically distills off.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling of the Protected Acid
This step follows the same procedure as the direct coupling method described in section 3.2, but using the protected carboxylic acid as the starting material.
Step 3: Deprotection of the Boronic Ester
Materials:
| Reagent/Solvent | Amount (mmol) | Volume/Mass |
| Protected Product | 1.0 | (Varies) |
| Acetone/Water (9:1) | - | 10 mL |
| 1M Hydrochloric Acid | - | (to pH 2-3) |
Procedure:
-
Dissolve the protected final product in a mixture of acetone and water (9:1, v/v).
-
Acidify the solution to pH 2-3 with 1M hydrochloric acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Conclusion
The synthesis of (4-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is readily achievable through a standard amide coupling reaction. For a straightforward and atom-economical approach, direct coupling using EDC/HOBt is a viable option. However, for increased reliability and potentially cleaner reaction profiles, a protection strategy involving a pinacol ester is recommended. The choice between these pathways will depend on the specific requirements of the research, including scale, purity requirements, and the tolerance of subsequent reaction steps to the presence of a free boronic acid.
References
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Available at: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. Available at: [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. Available at: [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. Available at: [Link]
-
Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]
- Boronic ester and acid compounds.Google Patents.
-
Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. NIH. Available at: [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. NIH. Available at: [Link]
- Process for the preparation of substituted phenylboronic acids.Google Patents.
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. GlobalChemMall. Available at: [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]
- Substituted phenyl boronic acid containing polymers and methods of use.Google Patents.
-
Synthesis and biological activity of 4″-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available at: [Link]
- Process for producing phenylboronic acids and triphenylboroxines.Google Patents.
-
Synthesis of 4‐(2‐Phenylhydrazono)‐1‐(4‐phenylthiazol‐2‐yl)‐1. ResearchGate. Available at: [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]
-
Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. NIH. Available at: [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
-
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. GlobalChemMall. Available at: [Link]
-
Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. ResearchGate. Available at: [Link]
-
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. PubMed. Available at: [Link]
